[(3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-dimethyl-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)propyl]azanium
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Overview
Description
[(3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-dimethyl-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)propyl]azanium is a major metabolite of Cyclobenzaprine, a muscle relaxant commonly prescribed for the treatment of muscle spasms. The compound is formed through the glucuronidation process, where Cyclobenzaprine is conjugated with glucuronic acid. This metabolite is significant in pharmacokinetics and drug metabolism studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: [(3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-dimethyl-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)propyl]azanium is synthesized through the enzymatic glucuronidation of Cyclobenzaprine. The process involves the use of UDP-glucuronosyltransferase enzymes, which facilitate the transfer of glucuronic acid to Cyclobenzaprine, forming the glucuronide conjugate .
Industrial Production Methods: Industrial production of this compound typically involves large-scale enzymatic reactions using recombinant UDP-glucuronosyltransferase enzymes. The reaction conditions are optimized to ensure high yield and purity of the product. The process may also involve purification steps such as chromatography to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: [(3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-dimethyl-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)propyl]azanium primarily undergoes hydrolysis reactions, where the glucuronide moiety is cleaved to release the parent compound, Cyclobenzaprine. This reaction is catalyzed by beta-glucuronidase enzymes .
Common Reagents and Conditions:
Major Products Formed:
Scientific Research Applications
[(3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-dimethyl-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)propyl]azanium has several applications in scientific research:
Pharmacokinetics and Drug Metabolism: It is used to study the metabolism and excretion of Cyclobenzaprine in the body.
Analytical Chemistry: The compound is used as a reference standard in analytical methods such as liquid chromatography-mass spectrometry (LC-MS) to quantify Cyclobenzaprine and its metabolites in biological samples.
Toxicology: Research on this compound helps in understanding the potential toxic effects of Cyclobenzaprine and its metabolites.
Mechanism of Action
The mechanism of action of [(3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-dimethyl-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)propyl]azanium is primarily related to its role as a metabolite of Cyclobenzaprine. Cyclobenzaprine acts as a muscle relaxant by inhibiting the central nervous system’s motor neurons, reducing muscle spasms. The glucuronide conjugate itself does not have significant pharmacological activity but is crucial for the excretion and detoxification of Cyclobenzaprine .
Comparison with Similar Compounds
[(3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-dimethyl-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)propyl]azanium can be compared with other glucuronide conjugates of tricyclic compounds, such as:
Amitriptyline N-beta-D-Glucuronide: Similar to Cyclobenzaprine, Amitriptyline undergoes glucuronidation to form its glucuronide conjugate.
Nortriptyline N-beta-D-Glucuronide: Another tricyclic compound that forms a glucuronide conjugate.
This compound is unique due to its specific formation from Cyclobenzaprine and its role in the metabolism of this widely prescribed muscle relaxant.
Properties
CAS No. |
67324-97-4 |
---|---|
Molecular Formula |
C26H29NO6 |
Molecular Weight |
451.5 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[dimethyl-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)propyl]azaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C26H29NO6/c1-27(2,25-23(30)21(28)22(29)24(33-25)26(31)32)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20/h3-6,8-14,21-25,28-30H,7,15H2,1-2H3/t21-,22-,23+,24-,25+/m0/s1 |
InChI Key |
DJRZMHSVTCVTFB-ARXROMJUSA-N |
Isomeric SMILES |
C[N+](C)(CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)[O-])O)O)O |
SMILES |
C[N+](C)(CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Canonical SMILES |
C[N+](C)(CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31)C4C(C(C(C(O4)C(=O)[O-])O)O)O |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
3-(5H-Dibenzo[a,d]cyclohepten-5-ylidene)-N-β-D-glucopyranuronosyl -N,N-dimethyl-1-propanaminium Inner Salt; Cyclobenzaprine N-Glucuronide |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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